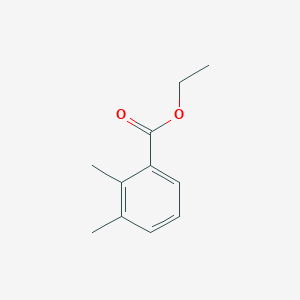

Ethyl 2,3-dimethylbenzoate

Übersicht

Beschreibung

Ethyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,3-dimethylbenzoic acid and ethanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbenzoate is typically synthesized through an esterification reaction. The process involves the reaction of 2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction mixture is heated to facilitate the esterification process, and the product is then separated and purified.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2,3-dimethylbenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 2,3-dimethylbenzoic acid and ethanol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

Hydrolysis: 2,3-dimethylbenzoic acid and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3-dimethylbenzoate has several applications in scientific research:

Wirkmechanismus

Ethyl 2,3-dimethylbenzoate can be compared with other similar esters, such as ethyl benzoate and ethyl 3,5-dimethylbenzoate .

Ethyl Benzoate: Unlike this compound, ethyl benzoate does not have methyl groups on the benzene ring, which can influence its reactivity and physical properties.

Ethyl 3,5-dimethylbenzoate: This compound has methyl groups at different positions on the benzene ring, leading to variations in its chemical behavior and applications.

Uniqueness: The presence of methyl groups at the 2 and 3 positions on the benzene ring in this compound imparts unique steric and electronic effects, making it distinct from other esters and influencing its reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

- Ethyl benzoate

- Ethyl 3,5-dimethylbenzoate

- Ethyl 4-methylbenzoate

This comprehensive overview provides detailed insights into ethyl 2,3-dimethylbenzoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Ethyl 2,3-dimethylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derived from 2,3-dimethylbenzoic acid and ethanol. Its chemical formula is , featuring a benzene ring with two methyl groups at the 2 and 3 positions. This specific arrangement influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Modulation : this compound has been shown to interact with specific enzymes, potentially influencing their activity. For instance, it may act as an inhibitor or activator depending on the enzyme's nature and the compound's concentration.

- Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into cell membranes, affecting membrane fluidity and integrity. This can lead to altered cellular responses or even cell death in certain contexts.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been tested against bacterial strains and fungi, showing effective inhibition at certain concentrations .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The exact pathways remain under investigation but may involve modulation of inflammatory cytokines .

Case Studies

- Antimicrobial Efficacy : A study examining the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The mechanism was attributed to disruption of the bacterial cell wall integrity.

- Anti-inflammatory Research : In a model of induced inflammation in mice, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests potential therapeutic applications in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl Benzoate | Lacks methyl groups; simpler structure | Different reactivity and lower lipophilicity |

| Ethyl 3,5-Dimethylbenzoate | Methyl groups at different positions | Variations in chemical behavior due to steric effects |

| Ethyl 4-Ethoxy-2,3-Dimethylbenzoate | Additional ethoxy group | Enhanced solubility and potential for different interactions |

This table illustrates how the positioning of substituents affects the biological activity and chemical properties of these compounds.

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Pharmaceutical Development : Its potential as a precursor in drug synthesis makes it valuable for developing new therapeutic agents.

- Agricultural Chemistry : Its antimicrobial properties are being explored for use in agrochemicals to protect crops from fungal infections.

- Fragrance and Flavor Industry : The compound is also utilized for its pleasant aroma in perfumes and flavorings .

Eigenschaften

IUPAC Name |

ethyl 2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZCBIBAAUBMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.